Buspirone

Vue d'ensemble

Description

Buspirone est un médicament principalement utilisé pour traiter les troubles anxieux, en particulier le trouble anxieux généralisé. C'est un agoniste du récepteur 5-HT1A de la sérotonine, qui augmente l'action au niveau des récepteurs de la sérotonine dans le cerveau. Contrairement aux benzodiazépines, la this compound ne présente pas de propriétés anticonvulsivantes, sédatives, hypnotiques ou myorelaxantes . Il a été synthétisé pour la première fois en 1968 et approuvé pour un usage médical aux États-Unis en 1986 .

Applications De Recherche Scientifique

Buspirone has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.

Industry: Employed in the development of new anxiolytic drugs and as a standard in quality control processes.

Mécanisme D'action

Target of Action

Buspirone primarily targets the serotonin 5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that helps regulate mood .

Mode of Action

This compound acts as a partial agonist at the 5-HT1A receptor This interaction leads to an increase in action at serotonin receptors in the brain .

Biochemical Pathways

This compound exerts a differential influence upon monoaminergic neuronal activity, suppressing serotonergic activity while enhancing dopaminergic and noradrenergic cell firing . This mechanism of action challenges the notion that only one neurotransmitter mediates anxiety .

Pharmacokinetics

The pharmacokinetics of this compound, like any drug, involves its absorption, distribution, metabolism, and excretion (ADME). This compound is taken orally and has a bioavailability of 3.9% . It is highly protein-bound (86–95%) and is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of this compound is approximately 2.5 hours .

Result of Action

This compound’s action on the 5-HT1A receptor leads to a decrease in anxiety symptoms, making it an effective treatment for generalized anxiety disorder (GAD) . In addition to its anxiolytic effects, this compound has been shown to have protective effects against oxidative stress-induced changes in the retinal pigment epithelium .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, individuals with slower metabolisms or more severe anxiety may take longer to notice the effects of the medication . Additionally, this compound, like many human pharmaceuticals, has been detected in municipal wastewater, indicating that environmental exposure could potentially influence its action .

Analyse Biochimique

Biochemical Properties

Buspirone interacts with various enzymes and proteins in biochemical reactions. It is extensively metabolized upon administration, primarily undergoing hepatic oxidation mediated by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is crucial for the drug’s metabolic process .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is its binding interactions with biomolecules. Approximately 86% of this compound is bound to plasma proteins, mainly serum albumin and alpha-1-acid glycoprotein . These binding interactions play a crucial role in the drug’s mechanism of action .

Metabolic Pathways

This compound is involved in various metabolic pathways. As mentioned earlier, it primarily undergoes hepatic oxidation mediated by the CYP3A4 enzyme . This interaction with the CYP3A4 enzyme is a key part of the drug’s metabolic process .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La buspirone est synthétisée selon un procédé en plusieurs étapes. Les étapes clés impliquent la formation du noyau azaspirodécanedione et la fixation du fragment pyrimidinylpipérazine. La synthèse commence par la réaction du 1,4-dibromobutane avec la pipérazine pour former du 1-(4-bromobutyl)pipérazine. Cet intermédiaire est ensuite mis à réagir avec la 8-azaspiro[4.5]décane-7,9-dione pour former la this compound .

Méthodes de production industrielle

La production industrielle de la this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification. Le produit final est généralement obtenu sous forme de chlorhydrate de this compound, qui est plus stable et plus facile à manipuler .

Analyse Des Réactions Chimiques

Types de réactions

La buspirone subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les halogénures.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites hydroxylés, qui sont principalement excrétés dans l'urine .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier la sérotonine et la dopamine.

Mécanisme d'action

La this compound exerce ses effets principalement par l'intermédiaire de l'agonisme partiel des récepteurs 5-HT1A de la sérotonine. Cette action augmente l'activité de la sérotonine dans le cerveau, ce qui contribue à soulager les symptômes de l'anxiété. De plus, la this compound présente une certaine activité dopaminergique et noradrénergique, ce qui peut contribuer à ses effets anxiolytiques . Contrairement aux benzodiazépines, la this compound n'affecte pas les récepteurs de l'acide gamma-aminobutyrique (GABA), ce qui réduit le risque de sédation et de dépendance .

Comparaison Avec Des Composés Similaires

Composés similaires

Alprazolam : Une benzodiazépine utilisée pour traiter l'anxiété et les troubles paniques.

Clonazepam : Une autre benzodiazépine utilisée pour l'anxiété et les troubles convulsifs.

Diazepam : Une benzodiazépine aux propriétés anxiolytiques, anticonvulsivantes et myorelaxantes.

Unicité de la buspirone

La this compound est unique parmi les anxiolytiques en raison de l'absence de propriétés sédatives, hypnotiques et myorelaxantes. Elle n'interagit pas avec les récepteurs du GABA, ce qui réduit le risque de dépendance et de symptômes de sevrage. De plus, la this compound a un délai d'action, nécessitant généralement 2 à 4 semaines pour atteindre son efficacité clinique complète .

Propriétés

IUPAC Name |

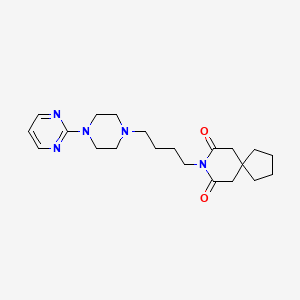

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRAEMEVRGPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022707 | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-01 g/L | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas. Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex. 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits. They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons. The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release. Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors, although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone. It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist. | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

36505-84-7 | |

| Record name | Buspirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buspirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buspirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5-202.5, 201.5 - 202.5 °C | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.